

Solubility of 2-Bromo-6-fluoroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

Cat. No.: B064740

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-6-fluoroquinoline** in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on inferred qualitative solubility based on the properties of structurally similar compounds, alongside detailed experimental protocols for accurate quantitative determination.

Introduction to 2-Bromo-6-fluoroquinoline

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in further research and development. Quinoline and its derivatives are generally known to be soluble in a range of organic solvents, a characteristic attributed to their heterocyclic aromatic structure.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-6-fluoroquinoline** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-6-fluoroquinoline**

Property	Value
CAS Number	159870-91-4
Molecular Formula	C ₉ H ₅ BrFN
Molecular Weight	226.05 g/mol
Appearance	Yellow to white solid
Melting Point	127 to 131 °C

Note: Data sourced from chemical supplier information. Solubility data is not provided.[\[4\]](#)

Qualitative Solubility Profile

While quantitative solubility data for **2-Bromo-6-fluoroquinoline** is not readily available in scientific literature, a qualitative assessment can be inferred from the behavior of structurally related compounds, such as 6-bromoquinoline. It is anticipated that **2-Bromo-6-fluoroquinoline** will exhibit good solubility in a range of common organic solvents.

Table 2: Inferred Qualitative Solubility of **2-Bromo-6-fluoroquinoline** in Common Organic Solvents

Solvent Class	Solvent Examples	Expected Solubility	Rationale
Polar Aprotic	Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble to Freely Soluble	Based on the reported solubility of 6-bromoquinoline and the polar nature of the quinoline ring. [5]
Chlorinated	Dichloromethane, Chloroform	Soluble to Freely Soluble	These solvents are effective for many organic compounds, including halogenated aromatics.
Aromatic	Toluene	Likely Soluble	The aromatic nature of the quinoline core suggests favorable interactions.
Alcohols	Methanol, Ethanol, Isopropanol	Likely Soluble	The nitrogen atom in the quinoline ring can participate in hydrogen bonding.
Non-polar	Hexane, Heptane	Sparingly Soluble to Insoluble	Significant differences in polarity are likely to limit solubility.

Experimental Protocols for Quantitative Solubility Determination

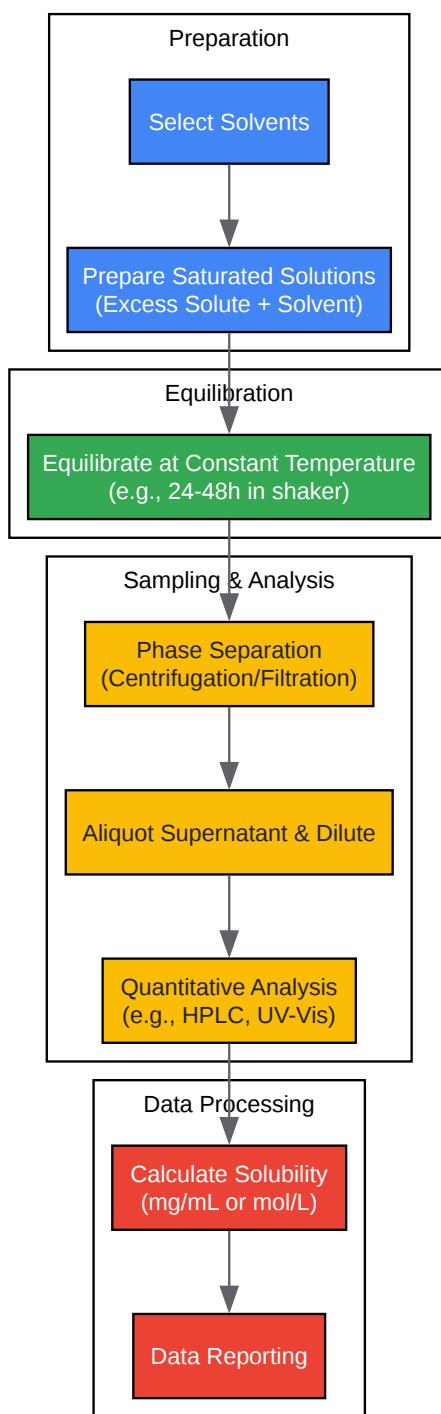
To obtain precise and reproducible solubility data for **2-Bromo-6-fluoroquinoline**, standardized experimental methodologies are essential. The following protocols describe the widely accepted shake-flask method for determining equilibrium solubility.

Materials and Equipment

- **2-Bromo-6-fluoroquinoline** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vortex mixer
- Thermostatic shaker bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.



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Caption: A generalized workflow for the experimental determination of compound solubility.

Detailed Procedure

- Preparation of Saturated Solution: Add an excess amount of **2-Bromo-6-fluoroquinoline** to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
- Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the samples at a high speed.
- Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, filter the aliquot through a syringe filter into a clean vial.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis: Analyze the concentration of **2-Bromo-6-fluoroquinoline** in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility: The equilibrium solubility is calculated from the determined concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for **2-Bromo-6-fluoroquinoline** is not currently published, its structural similarity to other quinoline derivatives suggests it is likely soluble in a variety of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the workflow diagram, will ensure the

generation of high-quality, reproducible solubility profiles essential for the successful application of **2-Bromo-6-fluoroquinoline** in research and development.

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